molecular formula C14H13ClN2O B1519025 N-(4-aminophenyl)-4-chloro-N-methylbenzamide CAS No. 99642-27-0

N-(4-aminophenyl)-4-chloro-N-methylbenzamide

Cat. No.: B1519025
CAS No.: 99642-27-0
M. Wt: 260.72 g/mol
InChI Key: GAKYGEWSJFIGNZ-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-4-chloro-N-methylbenzamide (CAS: 99642-27-0) is a benzamide derivative with the molecular formula C₁₄H₁₃ClN₂O and a molecular weight of 260.72 g/mol . Its structure comprises a 4-chlorobenzoyl group linked to a methyl-substituted amine group, which is further attached to a 4-aminophenyl ring. The SMILES notation is CN(C1=CC=C(C=C1)N)C(=O)C2=CC=C(C=C2)Cl, and its InChIKey is GAKYGEWSJFIGNZ-UHFFFAOYSA-N . This compound’s structural features, including the electron-withdrawing chloro group and electron-donating amino group, make it a candidate for studying substituent effects on physicochemical and biological properties.

Properties

IUPAC Name

N-(4-aminophenyl)-4-chloro-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c1-17(13-8-6-12(16)7-9-13)14(18)10-2-4-11(15)5-3-10/h2-9H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKYGEWSJFIGNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)N)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-aminophenyl)-4-chloro-N-methylbenzamide, a compound belonging to the benzamide class, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H13ClN2OC_{13}H_{13}ClN_2O. The compound features an aniline derivative with a chloro and methyl substitution on the benzamide moiety. Its structure is significant as it influences the compound's interaction with various biological targets.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the Benzamide Backbone : Reacting 4-chloro-N-methylbenzoyl chloride with 4-aminophenol.
  • Purification : The product is purified using recrystallization techniques to obtain high purity.
  • Characterization : Techniques such as NMR and mass spectrometry are employed to confirm the structure.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Preliminary studies suggest that it may act as an antagonist for certain receptors involved in inflammatory pathways, potentially offering therapeutic benefits in pain management and inflammation control .

Case Studies and Research Findings

  • Anticancer Activity : A study investigated the in vitro biological activity of similar benzamide derivatives, revealing that compounds with structural similarities exhibited significant anticancer properties against various cell lines, including breast and lung cancer . The mechanism involved modulation of signaling pathways related to cell proliferation and apoptosis.
  • P2X7 Receptor Antagonism : Research has shown that benzamide derivatives can inhibit the P2X7 receptor, which plays a critical role in pain and inflammation. This suggests that this compound may have applications in treating chronic pain conditions .
  • Hepatitis B Virus (HBV) Inhibition : Another study highlighted the potential of benzamide derivatives to inhibit HBV nucleocapsid assembly, indicating that this compound could be explored for antiviral applications .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotes
N-[4-(4-aminophenyl)cyclohexyl]-4-chloro-N-methylbenzamidePotential P2X7 receptor antagonistStructural modifications enhance selectivity
N-[4-(4-aminophenyl)cyclohexyl]-4-chloro-N-ethylbenzamideModerate anticancer activitySimilar mechanism of action
N-[4-(4-aminophenyl)cyclohexyl]-4-chloro-N-propylbenzamideInvestigated for anti-inflammatory propertiesVariations in side chains influence potency

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(4-aminophenyl)-4-chloro-N-methylbenzamide with analogous benzamide and sulfonamide derivatives, focusing on structural, spectroscopic, and intermolecular interaction differences.

Substituent Effects on Molecular Conformation

Compound Name Substituents Dihedral Angles (°) Hydrogen Bonding Patterns Reference
This compound -N(CH₃)(C₆H₄NH₂), -Cl (para) Not reported Potential N–H⋯O/N interactions
N-(4-Chlorophenyl)benzamide -NH(C₆H₄Cl), -H (benzoyl) 29.95° (amide vs. benzoyl ring) N–H⋯O chains in [100] direction
4-Chloro-N-phenylbenzamide -NH(C₆H₅), -Cl (para) Not explicitly reported Intermolecular N–H⋯O bonds
N-(4-Aminophenyl)-4-methylbenzenesulfonamide -SO₂(C₆H₄CH₃), -NH₂ (para) 45.86° (sulfonamide vs. benzene rings) N–H⋯O and N–H⋯N 3D networks
  • The amino group in the target compound enables additional hydrogen bonding (e.g., N–H⋯N or N–H⋯O) compared to non-amino derivatives, as seen in N-(4-Aminophenyl)-4-methylbenzenesulfonamide, which forms 3D hydrogen-bonded networks .

Functional Group Diversity and Electronic Effects

Compound Name Functional Groups Electronic Effects Notable Properties Reference
This compound Amide, chloro, amino -Cl (electron-withdrawing), -NH₂ (electron-donating) Enhanced solubility in polar solvents
N-(3-Chlorophenethyl)-4-nitrobenzamide Amide, nitro, chloro -NO₂ (strong electron-withdrawing) Likely high reactivity in redox reactions
2-Hydroxy-N-(4-methylphenyl)benzamide Amide, hydroxyl -OH (hydrogen-bond donor, acidic) Fluorescence properties reported
4-Methyl-N-(4-methylphenyl)benzamide Amide, methyl -CH₃ (electron-donating, steric) Planar structure with weaker H-bonding
  • Nitro group-containing analogues (e.g., N-(3-Chlorophenethyl)-4-nitrobenzamide) exhibit distinct reactivity due to the nitro group’s strong electron-withdrawing nature, unlike the amino group in the target compound .

Spectroscopic and Fluorescence Properties

  • This compound: No direct fluorescence data are reported, but structurally similar compounds like 2-Hydroxy-N-(4-methylphenyl)benzamide exhibit fluorescence due to conjugated π-systems and hydrogen-bonding networks .
  • N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide : Demonstrated fluorescence intensity dependent on solvent polarity, suggesting that substituents like -OCH₃ and -CH₃ influence emission spectra .

Data Tables

Table 1: Structural Parameters of Selected Compounds

Parameter Target Compound N-(4-Chlorophenyl)benzamide N-(4-Aminophenyl)-4-methylbenzenesulfonamide
Dihedral Angle (°) Not reported 29.95 (amide vs. benzoyl) 45.86 (sulfonamide vs. benzene rings)
Hydrogen Bond Donors 1 (-NH₂) 1 (-NH) 2 (-NH, -NH₂)
Molecular Weight (g/mol) 260.72 245.68 292.34

Table 2: Substituent Impact on Properties

Substituent Example Compound Effect on Properties
-Cl (para) Target compound Increases polarity, reduces electron density
-NH₂ (para) Target compound Enhances hydrogen bonding, solubility
-NO₂ (para) N-(3-Chlorophenethyl)-4-nitrobenzamide Increases reactivity, reduces stability in acidic conditions
-OCH₃ (ortho) N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide Modifies fluorescence spectra

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-aminophenyl)-4-chloro-N-methylbenzamide
Reactant of Route 2
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N-(4-aminophenyl)-4-chloro-N-methylbenzamide

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